molecular formula C9H16N2OS B3342754 Pyrithione tert-butylamine CAS No. 33079-08-2

Pyrithione tert-butylamine

Cat. No.: B3342754
CAS No.: 33079-08-2
M. Wt: 200.3 g/mol
InChI Key: SMUKICUKWPRLBZ-UHFFFAOYSA-N
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Description

Pyrithione tert-butylamine is an organic compound with the molecular formula C₉H₁₆N₂OS. It is a derivative of pyrithione, a well-known antimicrobial agent, and tert-butylamine, a primary amine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrithione tert-butylamine can be synthesized through the reaction of pyrithione with tert-butylamine. The reaction typically involves the nucleophilic substitution of the pyrithione’s hydroxyl group by the amine group of tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of zeolite catalysts to enhance the efficiency of the reaction. The process generally includes the direct amination of pyrithione with tert-butylamine, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrithione tert-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylamine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrithione derivatives.

Scientific Research Applications

Pyrithione tert-butylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound exhibits antimicrobial properties, making it useful in studying microbial inhibition and resistance mechanisms.

    Medicine: this compound is explored for its potential therapeutic applications, particularly in treating infections and skin conditions.

    Industry: It is used in the formulation of antifouling paints and coatings to prevent the growth of marine organisms on submerged surfaces.

Mechanism of Action

The mechanism of action of pyrithione tert-butylamine involves its ability to disrupt cellular processes in microorganisms. It acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cell membranes. This disrupts essential metabolic processes, leading to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrithione zinc: A coordination complex of pyrithione with zinc, commonly used in antidandruff shampoos.

    Pyrithione copper: Another coordination complex, used as an antifouling agent in marine paints.

    tert-Butylamine: A primary amine used in various chemical syntheses and industrial applications.

Uniqueness

Pyrithione tert-butylamine is unique due to its combined properties of pyrithione and tert-butylamine. It exhibits enhanced antimicrobial activity and stability compared to its individual components. Additionally, its ability to act as an ionophore makes it particularly effective in disrupting microbial cell functions.

Properties

IUPAC Name

1-hydroxypyridine-2-thione;2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS.C4H11N/c7-6-4-2-1-3-5(6)8;1-4(2,3)5/h1-4,7H;5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKICUKWPRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.C1=CC(=S)N(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048055
Record name Pyrithione tert-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33079-08-2
Record name Pyrithione tert-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRITHIONE TERT-BUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Y0H6VVE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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